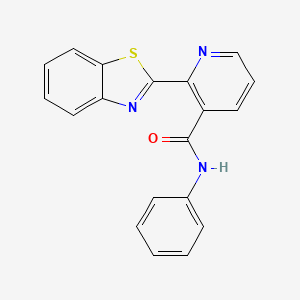![molecular formula C23H29N3O B5486729 N-(2,4-dimethylphenyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide](/img/structure/B5486729.png)
N-(2,4-dimethylphenyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethylphenyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide, also known as DPA-714, is a small molecule that has gained interest in the scientific community due to its potential applications in molecular imaging and drug development. DPA-714 is a selective ligand for the translocator protein (TSPO), which is expressed in high levels in activated microglia and peripheral immune cells. In
Mécanisme D'action
TSPO is a mitochondrial protein that is involved in various cellular processes such as cholesterol transport, apoptosis, and mitochondrial respiration. In activated microglia and peripheral immune cells, TSPO is upregulated and plays a role in the regulation of neuroinflammation and oxidative stress. N-(2,4-dimethylphenyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide binds selectively to TSPO with high affinity and specificity, allowing for the visualization and quantification of TSPO expression in vivo.
Biochemical and Physiological Effects:
N-(2,4-dimethylphenyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide has been shown to modulate various biochemical and physiological processes in vitro and in vivo. In microglia, N-(2,4-dimethylphenyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), while increasing the production of anti-inflammatory cytokines such as interleukin-10 (IL-10). N-(2,4-dimethylphenyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide has also been shown to attenuate oxidative stress and apoptosis in various cell types.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(2,4-dimethylphenyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide in lab experiments is its high affinity and specificity for TSPO, allowing for the selective targeting and visualization of activated microglia and peripheral immune cells. N-(2,4-dimethylphenyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide also has a relatively long half-life, allowing for prolonged imaging and therapeutic effects. However, one limitation of using N-(2,4-dimethylphenyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide is its relatively low yield in synthesis, which can limit its availability and increase its cost.
Orientations Futures
There are several future directions for further research on N-(2,4-dimethylphenyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide. One area of interest is the development of novel TSPO ligands with improved affinity and specificity for TSPO, as well as reduced off-target effects. Another area of interest is the investigation of the therapeutic potential of N-(2,4-dimethylphenyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide and other TSPO ligands in neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Additionally, the use of N-(2,4-dimethylphenyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide and other TSPO ligands in combination with other imaging modalities such as magnetic resonance imaging (MRI) and fluorescence imaging could provide a more comprehensive understanding of neuroinflammation and oxidative stress in these disorders.
Méthodes De Synthèse
The synthesis of N-(2,4-dimethylphenyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide involves the reaction of 2,4-dimethylphenylacetic acid with 4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography or recrystallization. The overall yield of the synthesis is typically around 30-40%.
Applications De Recherche Scientifique
N-(2,4-dimethylphenyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide has been extensively studied for its potential applications in molecular imaging and drug development. As a selective ligand for TSPO, N-(2,4-dimethylphenyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide can be used as a radiotracer for positron emission tomography (PET) imaging of neuroinflammation in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. N-(2,4-dimethylphenyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide has also been investigated for its potential as a therapeutic agent for these disorders, as TSPO has been implicated in the regulation of neuroinflammation and oxidative stress.
Propriétés
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O/c1-19-10-11-22(20(2)17-19)24-23(27)18-26-15-13-25(14-16-26)12-6-9-21-7-4-3-5-8-21/h3-11,17H,12-16,18H2,1-2H3,(H,24,27)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEPBYDZMXSBFEH-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2CCN(CC2)CC=CC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2CCN(CC2)C/C=C/C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(dimethylamino)benzylidene]-2-(2-fluorophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5486650.png)
![N-(1,4-dioxan-2-ylmethyl)-2-(ethoxymethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5486670.png)
![N,N-dimethyl-7-[(1-phenylcyclopropyl)carbonyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5486671.png)
![1-acetyl-N-[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]-4-piperidinecarboxamide](/img/structure/B5486683.png)
![2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-isopropyl-N-methylacetamide](/img/structure/B5486693.png)
![3-[4-(3-oxa-9-azaspiro[5.5]undec-9-ylmethyl)phenyl]prop-2-yn-1-ol](/img/structure/B5486694.png)


![(3S*,4R*)-1-[3-(1,3-benzodioxol-5-yl)propanoyl]-3-methoxypiperidin-4-amine](/img/structure/B5486710.png)
![N-(4-{[6-(dimethylamino)-2-methyl-4-pyrimidinyl]amino}phenyl)-N'-(2-fluorophenyl)urea](/img/structure/B5486724.png)


![{3-bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzyl}(3-pyridinylmethyl)amine hydrochloride](/img/structure/B5486738.png)
